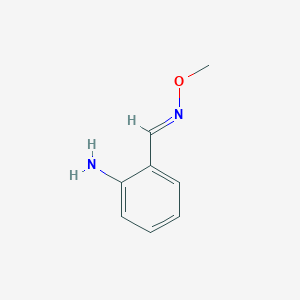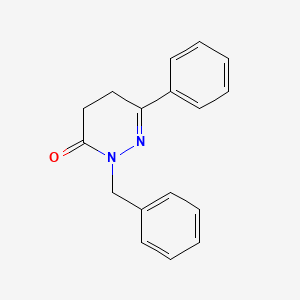
4,5-ジヒドロフラン-2-カルバルデヒド
概要
説明
“4,5-Dihydrofuran-2-carbaldehyde” is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.1 . The IUPAC name for this compound is 4,5-dihydrofuran-2-carbaldehyde . The InChI code for this compound is 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydrofuran-2-carbaldehyde” can be represented by the InChI code 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 . This indicates that the compound consists of a five-membered ring (furan) with two hydrogen atoms, an oxygen atom, and a carbaldehyde group attached to it .
作用機序
The mechanism of action of 4,5-Dihydrofuran-2-carbaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme responsible for the synthesis of the amino acid histidine. In addition, it is believed to act as an inhibitor of certain proteins, such as the enzyme responsible for the synthesis of the amino acid tryptophan.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dihydrofuran-2-carbaldehyde are not well understood. However, it has been shown to inhibit the enzyme responsible for the synthesis of the amino acid histidine, as well as the enzyme responsible for the synthesis of the amino acid tryptophan. In addition, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli.
実験室実験の利点と制限
The major advantage of using 4,5-Dihydrofuran-2-carbaldehyde in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4,5-Dihydrofuran-2-carbaldehyde in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic if inhaled or ingested, and should be handled with care.
将来の方向性
There are a number of potential future directions for research on 4,5-Dihydrofuran-2-carbaldehyde. For example, further research could be done to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. In addition, further research could be done to develop new and improved synthesis methods for 4,5-Dihydrofuran-2-carbaldehyde, as well as to develop new and improved uses for this compound. Finally, further research could be done to explore the potential therapeutic applications of 4,5-Dihydrofuran-2-carbaldehyde, such as its use as an antibiotic or anti-inflammatory agent.
科学的研究の応用
特性
IUPAC Name |
2,3-dihydrofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNKGGNNAMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558135 | |
| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63493-93-6 | |
| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,5-Dihydrofuran-2-carbaldehyde in the conversion of D-fructose to 5-hydroxymethylfurfural (5-HMF)?
A1: 4,5-Dihydrofuran-2-carbaldehyde is a key intermediate in the dehydration of D-fructose to 5-HMF. [, ] Research using in situ ¹³C NMR spectroscopy has identified its presence during the reaction in Dimethyl sulfoxide (DMSO). [, ] The reaction proceeds through a series of dehydration steps, with DHF2C forming after the initial water molecule is removed from D-fructose. [] It then undergoes further dehydration to ultimately yield 5-HMF. [, ]
Q2: How does the solvent affect the formation and further reaction of 4,5-Dihydrofuran-2-carbaldehyde?
A2: The solvent plays a crucial role in the reaction pathway and the stability of 4,5-Dihydrofuran-2-carbaldehyde. []
- In DMSO: DHF2C is relatively stable and acts as a distinct intermediate, eventually converting to 5-HMF. [] DMSO facilitates this dehydration pathway. []
- In water: DHF2C is not detected, suggesting it rapidly converts to other products, primarily formic acid, levulinic acid, and small amounts of 1,2,4-benzenetriol. [] Additionally, D-glucose forms through the reversible isomerization of D-fructose. []
- In methanol: Instead of DHF2C and 5-HMF, a variety of anhydro-D-fructoses are generated. []
Q3: Can you explain the significance of identifying 4,5-Dihydrofuran-2-carbaldehyde using NMR spectroscopy in this research?
A3: Identifying DHF2C using ¹H and ¹³C NMR spectroscopy provides direct evidence for its role as an intermediate in the D-fructose dehydration pathway to 5-HMF. [] This real-time monitoring of the reaction mixture allows researchers to track the formation and consumption of intermediates, leading to a deeper understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to enhance 5-HMF yield, a valuable platform chemical derived from renewable biomass.
- Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 C: an NMR study. Carbohydrate Research, 343(18), 3021–3024.
- Kimura, H., et al. (2010). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. Journal of Wood Science, 56(5), 391–397.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

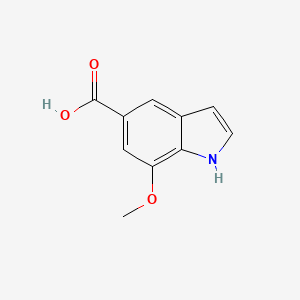
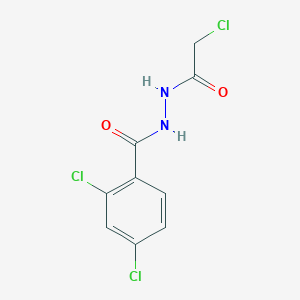
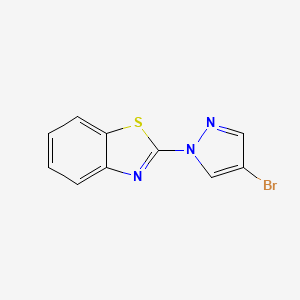
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)

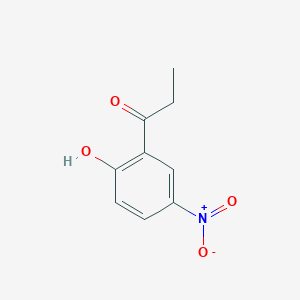
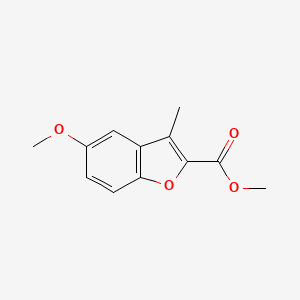
![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)
